1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
The synthesis of 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of benzylamine with a suitable triazole precursor under specific conditions. One common method involves the use of a nucleophilic substitution reaction where benzylamine reacts with a triazole derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation and survival.
Comparison with Similar Compounds
1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-5-(methylsulfanyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84827-85-0 |
---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
1-benzyl-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4S/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
XPUJUPFORKYBCW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN1CC2=CC=CC=C2)N |
Origin of Product |
United States |
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